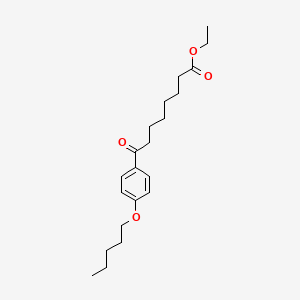

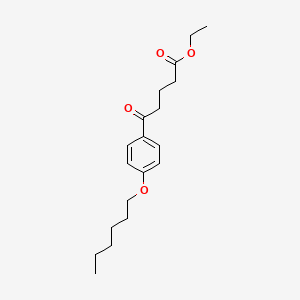

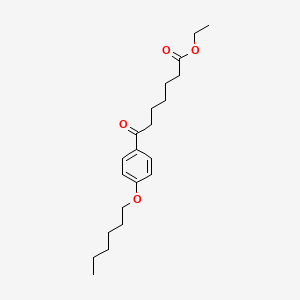

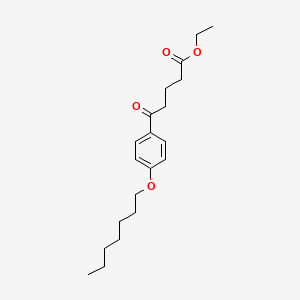

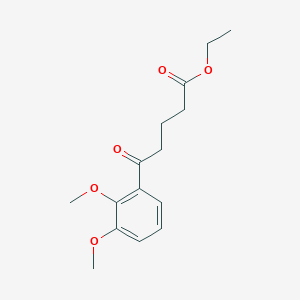

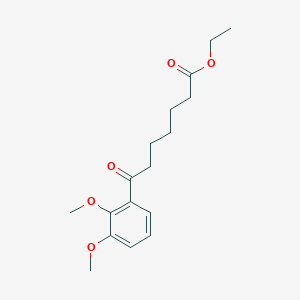

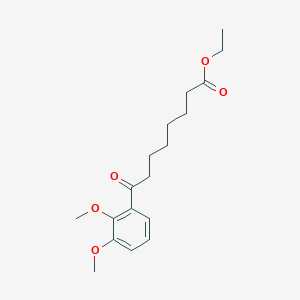

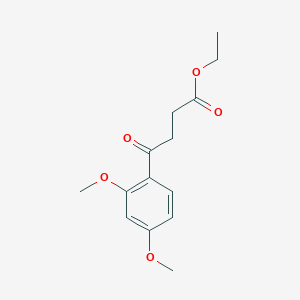

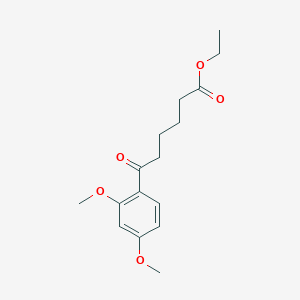

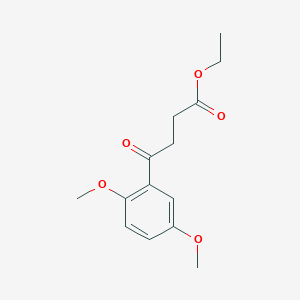

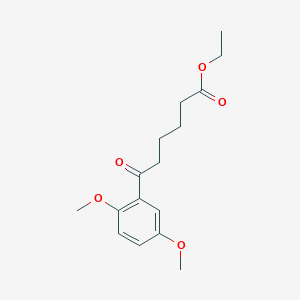

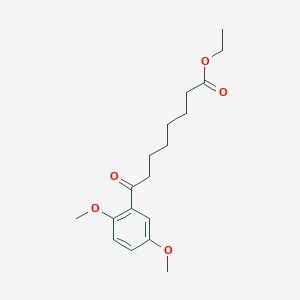

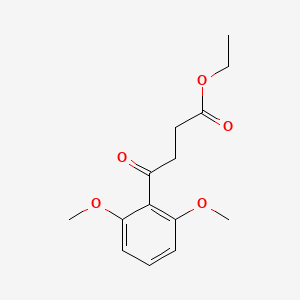

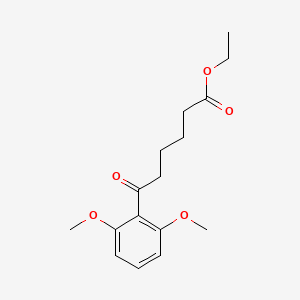

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves strategic functionalization of aromatic systems and the formation of ester linkages. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is achieved through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride . This process may share similarities with the synthesis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate, where the introduction of the ester functionality and the aromatic chloro and fluoro substituents would be key steps.

Molecular Structure Analysis

The molecular structure of compounds with similar features has been determined using techniques such as X-ray diffraction and computational methods. For example, the structure of 8-ethoxy-4-cyclooctenyltellurium trichloride was elucidated using X-ray diffraction, revealing its monoclinic system . Similarly, the molecular structure, vibrational frequencies, and stability of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using both experimental and theoretical methods . These analyses provide insights into the geometric parameters and electronic properties that could be expected for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their behavior in various reactions. For instance, the TeO2-oxidation of alkenes in the presence of lithium halides leads to the formation of β-chloroalkyltellurium compounds, which are intermediates in the synthesis of alkanediol diacetates and monoacetates . The cyclization reactions to form fluorescent dyes, as seen in the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, also highlight the potential reactivity of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in forming cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate can be deduced from their molecular characteristics. The presence of electronegative atoms like chlorine and fluorine can influence the molecular electrostatic potential, as seen in the MEP analysis of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate . The intramolecular hydrogen bonds and π…π interactions contribute to the stability of these molecules, as observed in the crystal structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate . These properties are crucial for understanding the behavior of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in various environments and its potential applications.

科学的研究の応用

Efficient Synthesis of Chiral Precursors

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is utilized in the synthesis of important chiral precursors. For example, it is used in the reduction process to produce ethyl (S)-8-chloro-6-hydroxyoctanoate, a key precursor for synthesizing (R)-α-lipoic acid. This process involves the use of a newly identified NADH-dependent carbonyl reductase from Rhodococcus sp., demonstrating a high efficiency in converting the ketoester to the desired hydroxy ester with a significant space–time yield (Chen et al., 2014).

Asymmetric Synthesis of Key Intermediates

The compound is also crucial in asymmetric synthesis processes. It is used to produce key intermediates like ethyl 3-chloro-2-hydroxyoctanoate, which is further transformed into other significant compounds. Such synthesis processes are vital in creating specific molecular configurations required in advanced chemical production (Tsuboi et al., 1987).

Development of Antibacterial Agents

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate and its derivatives play a role in the development of antibacterial agents. The structural modifications of this compound lead to the synthesis of various analogs with potential antibacterial properties. This includes research into compounds like 1,4-dihydro-4-oxopyridinecarboxylic acids, which show promise as potent antibacterial agents (Matsumoto et al., 1984).

Synthesis of Fluorinated Compounds

The compound is integral in the synthesis of fluorinated compounds, which have diverse applications, including in medicinal chemistry. The process of synthesizing aromatic 4-fluoro analogues of retinoic acids, which show significant biological activities, is an example of its application in creating fluorinated derivatives (Chan et al., 1982).

Enzyme-Catalyzed Asymmetric Reduction

In enzymatic processes, ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is used in the asymmetric reduction of ketoesters. The use of NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor demonstrates its role in producing specific enantiomers of organic compounds, which are essential in pharmaceutical synthesis (Shimizu et al., 1990).

特性

IUPAC Name |

ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFO3/c1-2-21-15(20)11-6-4-3-5-10-14(19)16-12(17)8-7-9-13(16)18/h7-9H,2-6,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRXOPOJZXJISE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。